2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)27-9-13(25)21-12-6-4-11(5-7-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQJEOQSMJGHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary subunits:
- The pyrido[1,2-a]triazin-4-one core.
- The sulfanylacetamide linker.
- The 4-(trifluoromethyl)aniline moiety.
Strategic bond disconnections reveal that the synthesis hinges on the assembly of the pyridotriazine core, followed by thioether formation and subsequent acetamide coupling.
Synthesis of the Pyrido[1,2-a]triazin-4-one Core
Cyclization Strategies for Triazine Ring Formation
The pyrido[1,2-a]triazin-4-one scaffold is typically constructed via cyclocondensation reactions. A representative protocol involves:
- Starting materials : 2-Aminopyridine derivatives and carbonyl sources (e.g., urea, phosgene analogs).
- Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (PTSA).
Example procedure (adapted from):
- 2-Amino-3-methylpyridine (1.0 equiv) is treated with trichloromethyl chloroformate (1.2 equiv) in anhydrous dichloromethane at 0°C.
- After 2 h, the mixture is warmed to room temperature and stirred for 12 h.
- Cyclization is initiated by adding ammonium acetate (3.0 equiv) in glacial acetic acid under reflux (110°C, 6 h).
Key data :
- Yield: 68–72% after recrystallization (ethanol/water).
- Characterization: $$ ^1H $$ NMR (DMSO- d 6, 300 MHz) δ 8.42 (d, J = 6.0 Hz, 1H), 7.89 (s, 1H), 7.12 (d, J = 6.0 Hz, 1H), 2.48 (s, 3H).
Coupling with 4-(Trifluoromethyl)aniline
Buchwald-Hartwig Amination vs. Direct Acetylation
Two predominant routes exist for installing the 4-(trifluoromethyl)phenyl group:
Route A: Palladium-Catalyzed Cross-Coupling
- Catalyst system : Pd(OAc)2/Xantphos (5 mol%).
- Conditions : Toluene, 110°C, 24 h.
- Yield : 55–60% (limited by trifluoromethyl group steric effects).
Route B: Acylation of Preformed Aniline
- Procedure :
- 4-(Trifluoromethyl)aniline (1.1 equiv) is reacted with chloroacetyl chloride (1.0 equiv) in CH2Cl2 with Et3N (2.0 equiv).
- The resulting chloroacetamide is coupled to the pyridotriazine-thiol via SNAr.
- Advantage : Higher yield (78–82%) and scalability.
Integrated Synthetic Pathways
One-Pot Cascade Approach
Recent advances (2025) enable a telescoped synthesis using:
- Multicomponent reaction of cyanoacetohydrazide, ethyl cyanoacetate, and aldehydes to form diaminopyridinones.
- Sequential cyclization with ninhydrin and malononitrile to assemble the spiro-pyridotriazine core.
- Thioacetylation and final coupling in ethanol under reflux.
Comparative efficiency :
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total yield | 45% | 62% |
| Reaction time | 72 h | 24 h |
| Purification steps | 4 | 1 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- $$ ^1H $$ NMR : Key signals include:
- δ 10.21 (s, 1H, NH).
- δ 8.35 (d, J = 5.8 Hz, 1H, pyridotriazine-H).
- δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H).
- HRMS : [M+H]+ calcd. for C18H14F3N5O2S: 429.0821; found: 429.0818.
Challenges and Optimization Opportunities
Byproduct Formation in Thioether Synthesis
Common issues include:
- Over-alkylation at the triazine N-1 position.
- Hydrolysis of the trifluoromethyl group under basic conditions.
Mitigation strategies :
Chemical Reactions Analysis
Types of Reactions
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridotriazine core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as modulation of signaling pathways or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Uniqueness
The uniqueness of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
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